molecular formula C25H18O3 B14349408 Methanone, bis(phenoxyphenyl)- CAS No. 90317-54-7

Methanone, bis(phenoxyphenyl)-

Cat. No.: B14349408
CAS No.: 90317-54-7
M. Wt: 366.4 g/mol
InChI Key: KWSAFXPHUKJKPR-UHFFFAOYSA-N
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Description

Methanone, bis(phenoxyphenyl)- (CAS: 14984-21-5), also known as 4,4'-diphenoxybenzophenone, is a diarylketone with the molecular formula C₂₅H₁₈O₃ and a molecular weight of 366.4086 g/mol . Its structure consists of two phenoxyphenyl groups symmetrically attached to a central carbonyl group. The compound is characterized by high thermal stability and aromaticity, making it relevant in materials science, particularly as a precursor for polymers or photoactive materials. Its IUPAC name is bis(4-phenoxyphenyl)methanone, and its infrared (IR) spectrum has been cataloged in the NIST Chemistry WebBook .

Properties

CAS No.

90317-54-7

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

bis(2-phenoxyphenyl)methanone

InChI

InChI=1S/C25H18O3/c26-25(21-15-7-9-17-23(21)27-19-11-3-1-4-12-19)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18H

InChI Key

KWSAFXPHUKJKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, bis(phenoxyphenyl)- can be synthesized through various methods. One common approach involves the reaction of benzophenone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of methanone, bis(phenoxyphenyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(phenoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, bis(phenoxyphenyl)- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methanone, bis(phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins provide insights into its mode of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

The properties of diarylketones are highly dependent on substituents. Below is a comparison with structurally analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features Reference
bis(4-phenoxyphenyl)methanone Phenoxy groups at para positions C₂₅H₁₈O₃ Symmetric, no halogenation
Bis(2,5-difluoro-4-hydroxyphenyl)methanone Fluorine and hydroxyl groups C₁₃H₈F₄O₃ Electron-withdrawing F atoms enhance polarity
Bis(4-(2-hydroxyethoxy)phenyl)methanone Hydroxyethoxy groups C₁₇H₁₈O₅ Increased hydrophilicity
Bis(4-(4-morpholinyl)phenyl)methanone Morpholine rings C₂₁H₂₄N₂O₃ Nitrogen-containing heterocycles
Bis(5-arylindolyl)methanone derivatives Indole/aza-indole moieties Varies Extended π-conjugation for optoelectronics

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) increase reactivity in nucleophilic substitutions compared to the parent compound.
  • Hydrophilic substituents (e.g., hydroxyethoxy in ) improve solubility in polar solvents, contrasting with the hydrophobic nature of bis(phenoxyphenyl)methanone.

Key Observations :

  • Bis(phenoxyphenyl)methanone synthesis is less complex than fluorinated or dendronized derivatives, which require specialized catalysts (e.g., Pd in ).
  • Fluorinated derivatives (e.g., ) often achieve higher yields due to improved electrophilicity.
Thermal and Physical Properties

Thermal stability and solubility are critical for industrial applications:

Compound Decomposition Temp (°C) Solubility Glass Transition Temp (°C) Reference
bis(4-phenoxyphenyl)methanone Not reported Low in polar solvents N/A
CDE1 (carbazole-dendronized) 471 High in THF, toluene 283
CDE2 (carbazole-dendronized) 507 High in chlorobenzene 289
Bis(5-bromoindolyl)methanone 247–289 Moderate in DCM N/A

Key Observations :

  • Dendronized derivatives (e.g., CDE1/CDE2) exhibit exceptional thermal stability (>470°C) due to bulky tert-butyl groups .
  • Brominated indolyl methanones decompose at lower temperatures (247–289°C) , limiting high-temperature applications.

Key Observations :

  • The parent compound’s rigidity makes it suitable for polymers , while fluorinated or dendronized derivatives are tailored for optoelectronics .
  • Hydroxyethoxy-substituted methanones are promising in water-based formulations due to enhanced solubility .

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